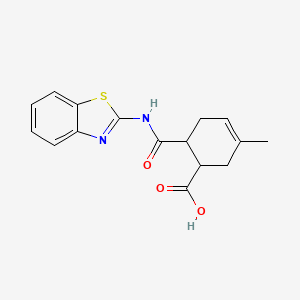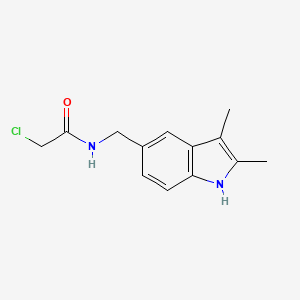
2-Chloro-N-(2,3-dimethyl-1H-indol-5-ylmethyl)-acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-(2,3-dimethyl-1H-indol-5-ylmethyl)-acetamide is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a chloroacetamide group attached to an indole ring, which is further substituted with two methyl groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2,3-dimethyl-1H-indol-5-ylmethyl)-acetamide typically involves the following steps:
Starting Material: The synthesis begins with 2,3-dimethylindole.
Chlorination: The indole is chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chloro group.
Acetylation: The chlorinated indole is then reacted with acetic anhydride or acetyl chloride to form the acetamide derivative.
Final Product: The final product, this compound, is obtained after purification steps such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Using large reactors to carry out the chlorination and acetylation reactions in a controlled environment.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
化学反应分析
Types of Reactions
2-Chloro-N-(2,3-dimethyl-1H-indol-5-ylmethyl)-acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The indole ring can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Strong oxidizing agents in acidic or basic conditions.
Reduction: Metal hydrides in anhydrous solvents.
Major Products Formed
Substitution: Formation of new derivatives with different functional groups.
Oxidation: Formation of oxidized indole derivatives.
Reduction: Formation of reduced amide or amine derivatives.
科学研究应用
2-Chloro-N-(2,3-dimethyl-1H-indol-5-ylmethyl)-acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用机制
The mechanism of action of 2-Chloro-N-(2,3-dimethyl-1H-indol-5-ylmethyl)-acetamide involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or metabolism.
相似化合物的比较
Similar Compounds
2-Chloro-N-(1H-indol-5-ylmethyl)-acetamide: Lacks the methyl groups on the indole ring.
N-(2,3-Dimethyl-1H-indol-5-ylmethyl)-acetamide: Lacks the chloro group.
2-Chloro-N-(2-methyl-1H-indol-5-ylmethyl)-acetamide: Has only one methyl group on the indole ring.
Uniqueness
Substitution Pattern: The presence of both chloro and dimethyl groups on the indole ring makes 2-Chloro-N-(2,3-dimethyl-1H-indol-5-ylmethyl)-acetamide unique in terms of its chemical reactivity and potential biological activity.
Biological Activity: The specific substitution pattern may confer unique biological properties compared to other similar compounds.
属性
IUPAC Name |
2-chloro-N-[(2,3-dimethyl-1H-indol-5-yl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O/c1-8-9(2)16-12-4-3-10(5-11(8)12)7-15-13(17)6-14/h3-5,16H,6-7H2,1-2H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRPYPXCMFHYFEA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)CNC(=O)CCl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
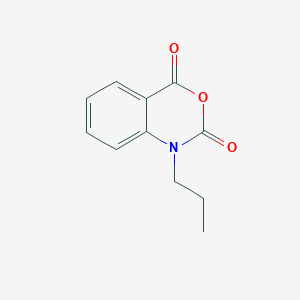
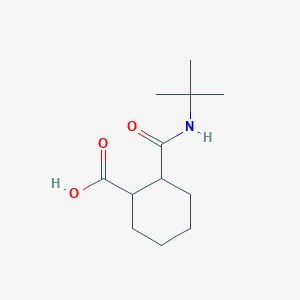
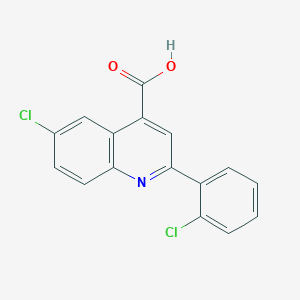
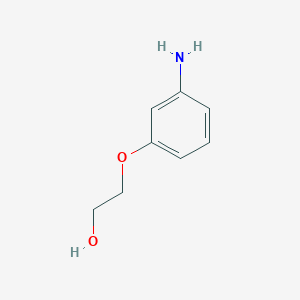
![1-[(5-Ethylthien-2-yl)methyl]piperazine](/img/structure/B1274469.png)
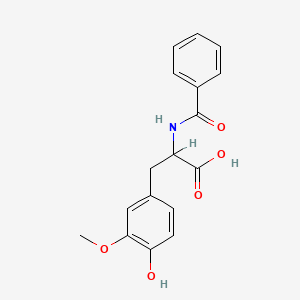


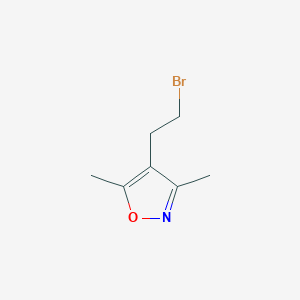
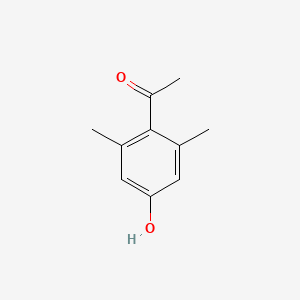
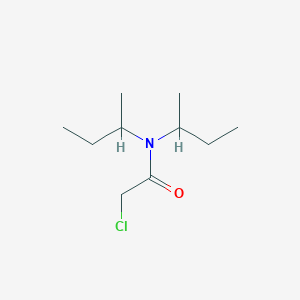
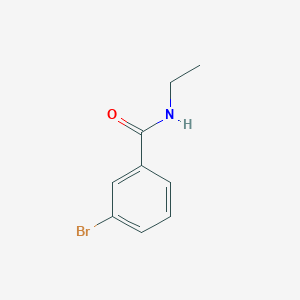
![1-[(4-Bromobenzene)sulfonyl]-4-nitrobenzene](/img/structure/B1274492.png)
